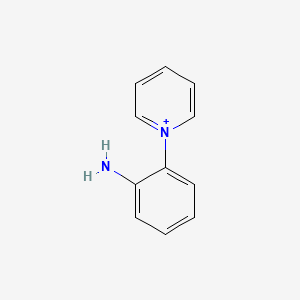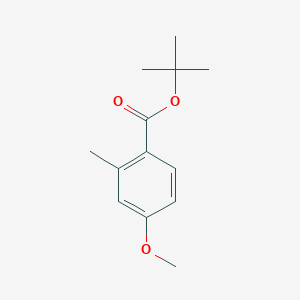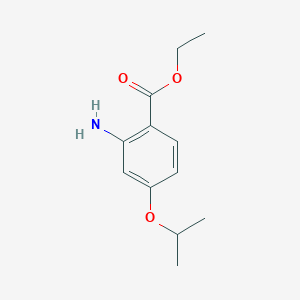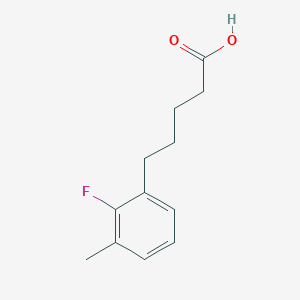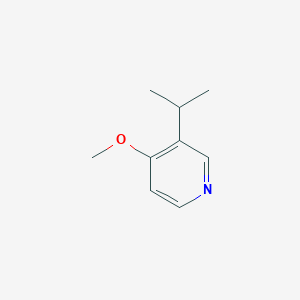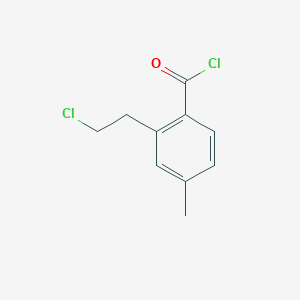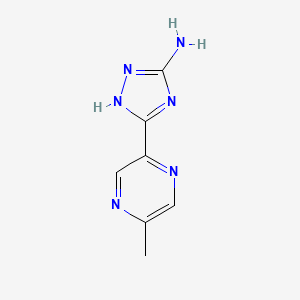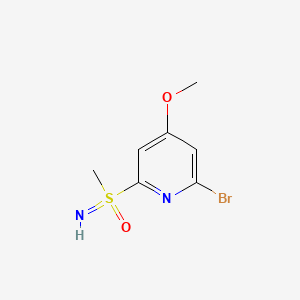
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is a chemical compound with a pyridine ring substituted with bromine, methoxy, and S-methylsulfonimidoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine typically involves multiple steps. One common route starts with 2-bromo-4-methoxypyridine as the starting material. The S-methylsulfonimidoyl group can be introduced through a series of reactions involving sulfonylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial applications. Optimization of reaction conditions and purification processes would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The S-methylsulfonimidoyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The S-methylsulfonimidoyl group can influence the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the S-methylsulfonimidoyl group and has different reactivity and applications.
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-chloropyridine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is unique due to the presence of the S-methylsulfonimidoyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9BrN2O2S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
(6-bromo-4-methoxypyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-5-3-6(8)10-7(4-5)13(2,9)11/h3-4,9H,1-2H3 |
Clave InChI |
JURSTMVYASZSAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)Br)S(=N)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


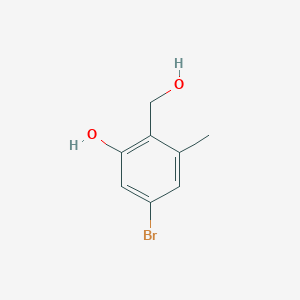
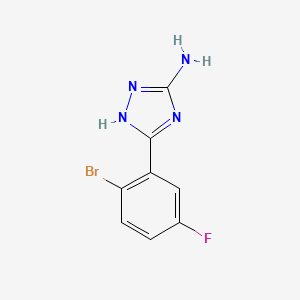
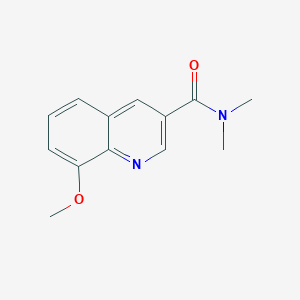
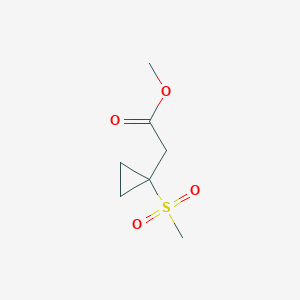
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)


